molecular formula C19H13ClO B14620437 9-(4-Chlorophenyl)-9H-fluoren-9-OL CAS No. 60252-95-1

9-(4-Chlorophenyl)-9H-fluoren-9-OL

Cat. No.: B14620437
CAS No.: 60252-95-1
M. Wt: 292.8 g/mol
InChI Key: UKCZXPMHNNJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Chlorophenyl)-9H-fluoren-9-ol is a fluorene derivative featuring a hydroxyl group at the 9-position and a 4-chlorophenyl substituent. Fluorene derivatives are characterized by their rigid, planar bicyclic structure, which confers unique electronic and steric properties.

Properties

CAS No.

60252-95-1

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

9-(4-chlorophenyl)fluoren-9-ol

InChI

InChI=1S/C19H13ClO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H

InChI Key

UKCZXPMHNNJRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)-9H-fluoren-9-OL typically involves the reaction of 4-chlorobenzaldehyde with fluorene in the presence of a base, followed by oxidation and subsequent reduction steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 9-(4-Chlorophenyl)-9H-fluoren-9-one.

    Reduction: Formation of 9-(4-Chlorophenyl)-9,10-dihydrofluoren-9-OL.

    Substitution: Formation of various substituted fluorenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-Chlorophenyl)-9H-fluoren-9-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 9-(4-Chlorophenyl)-9H-fluoren-9-ol with structurally related fluorene derivatives, focusing on substituent effects:

Compound Name Substituent Key Properties Applications References
This compound 4-Cl-phenyl Electron-withdrawing Cl enhances electrophilicity; may reduce solubility in polar solvents. Potential pharmacological intermediates (inferred from purine analogs)
9-(4-Fluorophenyl)-9H-fluoren-9-ol 4-F-phenyl Smaller, more electronegative substituent; stronger H-bond acceptor capacity. Research applications (structural studies)
9-(4-Bromophenyl)-9-phenylfluorene 4-Br-phenyl Larger halogen increases molecular weight; potential for halogen bonding. Material science (e.g., organic electronics)
9-(4-Methoxyphenyl)-9H-fluoren-9-ol 4-OMe-phenyl Electron-donating OMe improves solubility in polar solvents; alters electronic properties. Host-guest chemistry (inclusion complexes)
9-Allyl-9H-fluoren-9-ol Allyl Flexible substituent enables conformational diversity; intramolecular H-bonding observed. Synthesis intermediates (functionalization)
Key Observations:
  • Electronic Effects : Chloro and fluoro substituents withdraw electron density, enhancing electrophilicity at the fluorene core. Methoxy groups donate electrons, increasing solubility in polar solvents .
  • Steric and Packing Effects : Bulkier substituents (e.g., bromo) may hinder π-stacking interactions, while smaller groups (fluoro) allow tighter crystal packing .
  • Hydrogen Bonding : The hydroxyl group at the 9-position participates in intermolecular O–H⋯O interactions, critical for crystal lattice stability. Allyl derivatives exhibit distinct H-bonding patterns due to conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.